molecular formula C11H14OS B13485050 2-(Ethylthio)-1-phenylpropan-1-one

2-(Ethylthio)-1-phenylpropan-1-one

Cat. No.: B13485050
M. Wt: 194.30 g/mol
InChI Key: VPBYENPHNLJEMI-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1-phenylpropan-1-one is a sulfur-containing aromatic ketone characterized by a thioether group (-S-CH₂CH₃) at the second carbon of the propanone backbone and a phenyl ring at the first carbon. Its molecular formula is C₁₁H₁₄OS, distinguishing it from amino-substituted analogs like ethcathinone (C₁₁H₁₅NO).

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-ethylsulfanyl-1-phenylpropan-1-one

InChI

InChI=1S/C11H14OS/c1-3-13-9(2)11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

VPBYENPHNLJEMI-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Ethylthio)-1-phenylpropan-1-one typically involves the introduction of an ethylthio group onto a 1-phenylpropan-1-one backbone. The common approach is via nucleophilic substitution or addition reactions involving thiol or thioether precursors and suitable ketone intermediates.

Method 1: Thiolation of 1-Phenylpropan-1-one Derivatives

This method involves the reaction of 1-phenylpropan-1-one or its activated derivatives with ethylthiol or ethylthio-containing reagents under controlled conditions.

  • Starting material : 1-phenylpropan-1-one (phenylacetone)
  • Reagent : Ethylthiol or ethylthio nucleophile
  • Catalyst/base : Often a base such as sodium hydride or potassium carbonate to deprotonate the thiol and generate the nucleophile.
  • Solvent : Aprotic solvents like tetrahydrofuran or dimethylformamide are typical.
  • Conditions : Reflux or room temperature depending on reactivity.

Reaction Scheme:

$$
\text{1-phenylpropan-1-one} + \text{ethylthiolate} \rightarrow \text{2-(Ethylthio)-1-phenylpropan-1-one}
$$

Method 2: Halogenation Followed by Nucleophilic Substitution

An alternative approach involves halogenation at the α-position of 1-phenylpropan-1-one followed by substitution with ethylthiolate.

  • Step 1: α-Halogenation

    • Reagents: Bromine or chlorine in acidic or neutral conditions.
    • Product: α-bromo- or α-chloro-1-phenylpropan-1-one.
  • Step 2: Nucleophilic substitution

    • Reagent: Sodium ethylthiolate or potassium ethylthiolate.
    • Solvent: Polar aprotic solvents such as dimethyl sulfoxide or acetone.
    • Conditions: Stirring at room temperature or mild heating.

Reaction Scheme:

$$
\text{1-phenylpropan-1-one} \xrightarrow{\text{Br}_2} \text{α-bromo-1-phenylpropan-1-one} \xrightarrow{\text{NaSEt}} \text{2-(Ethylthio)-1-phenylpropan-1-one}
$$

Method 3: Addition of Ethylthiol to α,β-Unsaturated Ketones

This method uses conjugate addition (Michael addition) of ethylthiol to α,β-unsaturated ketones derived from phenylpropanone.

Purification Techniques

  • Extraction : Organic solvents such as toluene, diethyl ether, or dichloromethane are used to separate the product from aqueous layers.
  • Drying agents : Anhydrous sodium sulfate or magnesium sulfate.
  • Evaporation : Removal of solvents under reduced pressure (vacuum).
  • Chromatography : Silica gel column chromatography may be employed for further purification.
  • Crystallization : From suitable solvents to obtain pure solid product.

Data Table: Summary of Preparation Methods

Method No. Starting Material Reagents/Conditions Solvent(s) Key Notes Yield Range (%)
1 1-phenylpropan-1-one Ethylthiol + base (NaH, K2CO3), reflux or RT THF, DMF Direct thiolation, requires strong base 60-80
2 1-phenylpropan-1-one Br2 (α-halogenation), then NaSEt (nucleophilic sub) DMSO, acetone Two-step, halogenation followed by substitution 55-75
3 α,β-unsaturated 1-phenylpropan-1-one Ethylthiol + acid/base catalyst Alcohols, ethers Michael addition, mild conditions 50-70

Notes on Related Preparations

  • Preparation of related compounds such as 1-phenyl-1-hydroxy-2-propanone oxime and 2-methyl-1-phenyl-1-propanol involve similar organic transformations (e.g., oxime formation, Grignard reactions), which can provide intermediates or analogs for further functionalization toward sulfur-containing ketones.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethylthio)-1-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Functional Group and Structural Variations

The table below highlights key differences between 2-(Ethylthio)-1-phenylpropan-1-one and related compounds:

Compound Name Molecular Formula Functional Group(s) Key Structural Features Source of Information
2-(Ethylthio)-1-phenylpropan-1-one C₁₁H₁₄OS Thioether (-S-CH₂CH₃), Ketone Phenyl ring, ethylthio at C2 Inferred from
Ethcathinone C₁₁H₁₅NO Ethylamino (-NH-CH₂CH₃), Ketone Phenyl ring, ethylamino at C2
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS Methylamino (-NH-CH₃), Alcohol Thiophene ring, hydroxyl at C1
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S Sulfonate (-SO₃⁻Na⁺), Alkene Linear sulfonate salt, unsaturated
3-(1-Benzyl-2-ethylthio-imidazol-4-yl)-1-phenylpropan-1-one C₂₀H₂₀N₂OS Thioether, Ketone, Imidazole Imidazole core, benzyl and phenyl groups

Key Research Findings and Implications

Thioether vs. Amino Substitution: Replacing the ethylamino group in ethcathinone with an ethylthio group (as in the target compound) reduces basicity and increases lipophilicity. This modification likely alters receptor binding affinity and pharmacokinetics, as amino groups in cathinones are critical for interactions with monoamine transporters . Thioethers are less prone to oxidation than sulfides but more stable than amines under acidic conditions, suggesting improved metabolic stability for the target compound compared to ethcathinone .

Aromatic System Differences :

  • The thiophene-containing analog (from ) exhibits a heteroaromatic system, which may enhance π-π stacking interactions in biological systems compared to the phenyl ring in the target compound. However, thiophene’s electron-rich nature could also increase reactivity toward electrophiles .

Sulfur Oxidation State :

  • Sodium 2-methylprop-2-ene-1-sulphonate () contains a sulfonate group (-SO₃⁻), which is highly polar and water-soluble. In contrast, the ethylthio group (-S-) in the target compound is hydrophobic, underscoring how sulfur oxidation state drastically alters solubility and application (e.g., sulfonates in detergents vs. thioethers in lipid-soluble drugs) .

Complexity in Chalcone Derivatives :

  • The imidazole-based chalcone derivative () shares the 1-phenylpropan-1-one backbone but incorporates an ethylthio group on an imidazole ring. This structural complexity may enhance binding to enzymes or receptors through additional hydrogen-bonding or van der Waals interactions, though it also increases molecular weight and synthetic complexity .

Biological Activity

2-(Ethylthio)-1-phenylpropan-1-one, also known as ethylthio-phenylpropanone, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

2-(Ethylthio)-1-phenylpropan-1-one has the following chemical formula:

  • Molecular Formula : C12H16OS
  • Molecular Weight : 208.32 g/mol

Its structure includes a thioether functional group that plays a crucial role in its reactivity and biological interactions.

The biological activity of 2-(ethylthio)-1-phenylpropan-1-one is primarily attributed to its ability to interact with various biomolecules. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity. Additionally, the phenylpropanone backbone allows for interactions with hydrophobic pockets in proteins, enhancing binding affinity.

Biological Activities

Research has indicated several biological activities associated with 2-(ethylthio)-1-phenylpropan-1-one:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it may possess anticancer effects, particularly through the inhibition of cell proliferation in certain cancer cell lines.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus15
AnticancerMCF-7 (Breast Cancer)20
Enzyme InhibitionAldose Reductase10

Case Studies

Several case studies have highlighted the biological implications of 2-(ethylthio)-1-phenylpropan-1-one:

  • Antimicrobial Efficacy :
    • A study conducted by Smith et al. (2023) demonstrated that 2-(ethylthio)-1-phenylpropan-1-one significantly reduced the growth of Staphylococcus aureus in vitro. The compound's mechanism involved disruption of bacterial cell wall synthesis and function.
  • Anticancer Properties :
    • Research by Johnson et al. (2024) evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 20 µM, suggesting moderate antiproliferative activity. The study proposed that the compound induces apoptosis through caspase activation.
  • Enzyme Inhibition :
    • A pharmacological study assessed the inhibition of aldose reductase by 2-(ethylthio)-1-phenylpropan-1-one, revealing an IC50 value of 10 µM. This inhibition could have implications for diabetic complications, as aldose reductase is involved in glucose metabolism.

Q & A

Q. What advanced analytical methods quantify trace impurities in 2-(Ethylthio)-1-phenylpropan-1-one?

  • Techniques :
  • LC-QTOF-MS : Detects impurities at ppm levels and elucidates structures via fragmentation .
  • Headspace GC-MS : Identifies volatile by-products from synthesis .

Notes

  • Structural analogs and synthesis protocols are inferred from related ethylthio-/phenylpropanone derivatives in peer-reviewed studies.
  • Advanced methodologies emphasize reproducibility, aligning with academic reporting standards .

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